molecular formula C17H27N3O2 B7175028 2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide

2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B7175028
M. Wt: 305.4 g/mol
InChI Key: IITFNTXKTQJBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic amine intermediate. Subsequent functionalization of this intermediate with an oxazole derivative, such as 3-methyl-1,2-oxazole-5-carboxylic acid, under amide coupling conditions, yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for the cyclization step and high-throughput screening of coupling reagents and conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The spirocyclic amine can be oxidized to form corresponding N-oxides.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the spirocyclic amine yields N-oxides, while reduction of the oxazole ring produces saturated amines.

Scientific Research Applications

2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The oxazole moiety may also play a role in the compound’s biological activity by participating in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[5.5]undecan-2-one: A structurally related compound with a similar spirocyclic core but lacking the oxazole moiety.

    3-methyl-1,2-oxazole-5-carboxamide: Contains the oxazole moiety but lacks the spirocyclic structure.

Uniqueness

2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide is unique due to the combination of its spirocyclic core and oxazole moiety. This dual functionality provides a distinct set of chemical and biological properties that are not present in the individual components or other related compounds.

Properties

IUPAC Name

2-(2-azaspiro[5.5]undecan-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-11-15(22-19-13)18-16(21)14(2)20-10-6-9-17(12-20)7-4-3-5-8-17/h11,14H,3-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITFNTXKTQJBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(C)N2CCCC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.